molecular formula C23H19N5O3 B2508387 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-10-7

1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2508387
CAS No.: 941908-10-7
M. Wt: 413.437
InChI Key: OHSXSOIMSVWMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19N5O3 and its molecular weight is 413.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Domino Knoevenagel Condensation–Michael Addition–Cyclization

Researchers have investigated a green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, highlighting an organocatalyst-assisted process that serves as a notable addition to group-assistant-purification (GAP) chemistry. This method allows the avoidance of chromatography and recrystallization for purification, simplifying the process to obtain pure products by washing the crude products with ethanol (Ahadi et al., 2014).

Synthesis of Ellipticine Quinone from Isatin

A study explored a new route for synthesizing ellipticine quinone from isatin, demonstrating the conversion of 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione into 2-isonicotinoyl-1H-indole-3-carboxylic acid, which is a key intermediate for further transformation into ellipticine quinone (Ramkumar & Nagarajan, 2014).

Metal-Free Synthesis of Spiro Derivatives

A novel approach to the metal-free synthesis of spiro derivatives, including spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, has been described. This synthesis utilizes four-component domino reactions in water, showcasing a green chemistry perspective by avoiding extraction and purification steps, thus minimizing waste generation (Balamurugan et al., 2011).

Construction of Substituted Pyrimido[4,5-d]pyrimidones

Another research focused on the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic (heterocyclic) aldehydes, leading to the construction of substituted pyrimido[4,5-d]pyrimidin-2,4-diones. This method represents a significant contribution to the synthesis of pyrimidine derivatives with varied substitutions (Hamama et al., 2012).

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c29-20(26-12-9-17-6-1-2-7-18(17)26)15-27-19-8-4-11-25-21(19)22(30)28(23(27)31)14-16-5-3-10-24-13-16/h1-8,10-11,13H,9,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSXSOIMSVWMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.